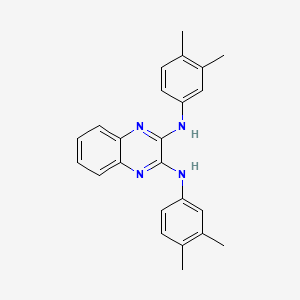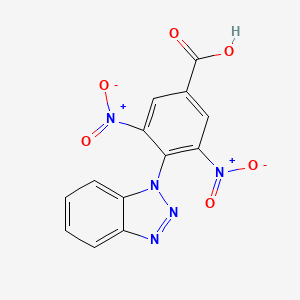
N,N'-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N3-BIS(3,4-DIMETHYLPHENYL)QUINOXALINE-2,3-DIAMINE is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse pharmacological activities and are used in various scientific and industrial applications .
Preparation Methods
The synthesis of N2,N3-BIS(3,4-DIMETHYLPHENYL)QUINOXALINE-2,3-DIAMINE typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid . Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary.
Chemical Reactions Analysis
N2,N3-BIS(3,4-DIMETHYLPHENYL)QUINOXALINE-2,3-DIAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the quinoxaline ring.
Scientific Research Applications
N2,N3-BIS(3,4-DIMETHYLPHENYL)QUINOXALINE-2,3-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Quinoxaline derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Some quinoxaline derivatives are being investigated for their potential use in treating various diseases, including cancer and infectious diseases.
Industry: Quinoxaline compounds are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2,N3-BIS(3,4-DIMETHYLPHENYL)QUINOXALINE-2,3-DIAMINE involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives can inhibit the activity of certain enzymes or receptors, leading to their pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
N2,N3-BIS(3,4-DIMETHYLPHENYL)QUINOXALINE-2,3-DIAMINE can be compared with other similar compounds such as:
N2,N3-BIS(4-FLUOROPHENYL)QUINOXALINE-2,3-DIAMINE: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
2,3-DI(THIO-4-CHLOROPHENYL)QUINOXALINE: Another quinoxaline derivative with different substituents, showing distinct biological activities.
These comparisons highlight the uniqueness of N2,N3-BIS(3,4-DIMETHYLPHENYL)QUINOXALINE-2,3-DIAMINE in terms of its specific substituents and resulting properties.
Properties
Molecular Formula |
C24H24N4 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-N,3-N-bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine |
InChI |
InChI=1S/C24H24N4/c1-15-9-11-19(13-17(15)3)25-23-24(26-20-12-10-16(2)18(4)14-20)28-22-8-6-5-7-21(22)27-23/h5-14H,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
FNQPOGZJDHTELR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11671789.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B11671796.png)
![(5E)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671800.png)
![1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B11671809.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide](/img/structure/B11671832.png)
![N'-[(E)-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11671838.png)
![4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenol](/img/structure/B11671847.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11671848.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671850.png)
![2-(4-Methoxyphenyl)-5-[4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11671854.png)

![(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11671867.png)

![N-(tert-butyl)-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-hydroxybenzylidene)hydrazino]propanamide](/img/structure/B11671879.png)
